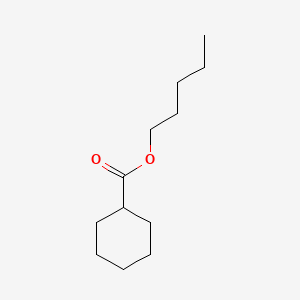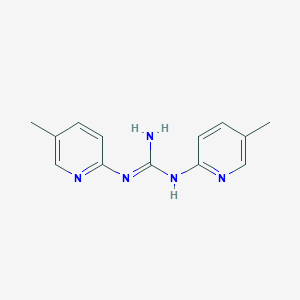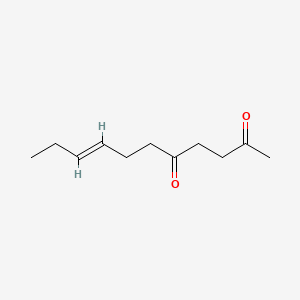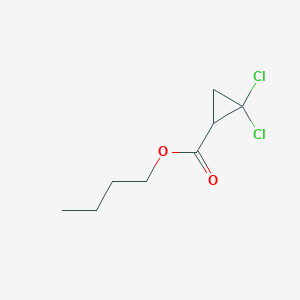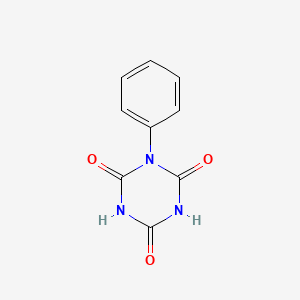![molecular formula C21H19ClN4O4 B14723474 ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate CAS No. 6497-85-4](/img/structure/B14723474.png)
ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzhydrylamino group, a chloro substituent, and a nitro group attached to a pyridyl ring, with an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate typically involves multiple steps, starting with the preparation of the pyridyl ring with the desired substituents. The key steps include:
Nitration: Introduction of the nitro group to the pyridyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amination: Introduction of the benzhydrylamino group.
Carbamoylation: Formation of the ethyl carbamate moiety.
Each step requires specific reagents and conditions, such as nitrating agents (e.g., nitric acid), chlorinating agents (e.g., thionyl chloride), and amination reagents (e.g., benzhydrylamine). The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted pyridyl carbamates.
Applications De Recherche Scientifique
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro, chloro, and benzhydrylamino groups can influence its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[4-(benzhydrylamino)-6-chloro-2-pyridyl]carbamate: Lacks the nitro group.
Ethyl N-[4-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate: Lacks the chloro group.
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]urea: Contains a urea moiety instead of a carbamate.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
6497-85-4 |
|---|---|
Formule moléculaire |
C21H19ClN4O4 |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H19ClN4O4/c1-2-30-21(27)25-17-13-16(19(26(28)29)20(22)24-17)23-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H2,23,24,25,27) |
Clé InChI |
HALZGPKFATXYQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
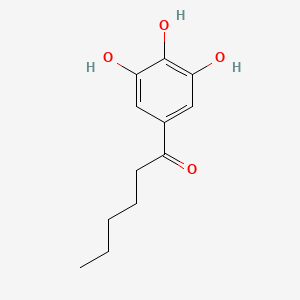
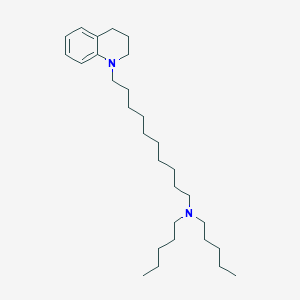
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

